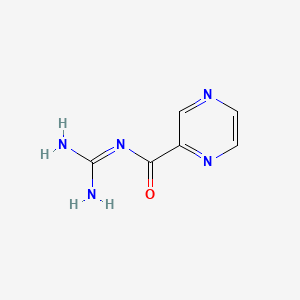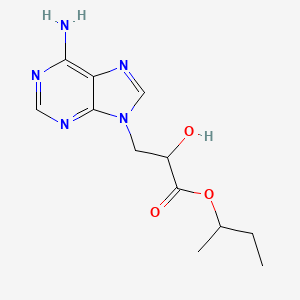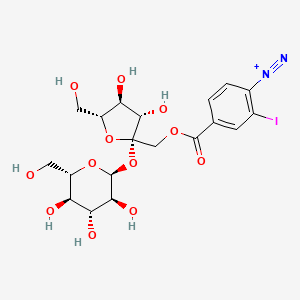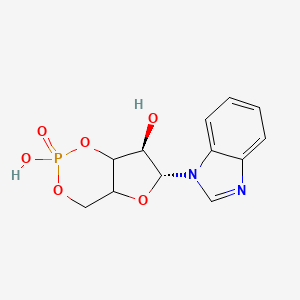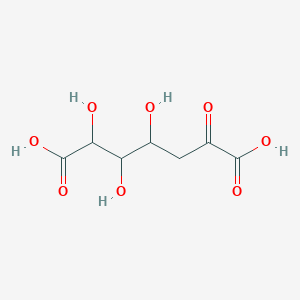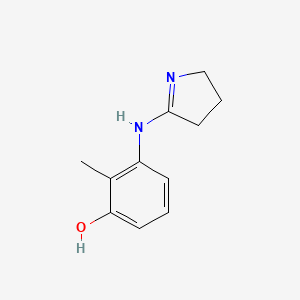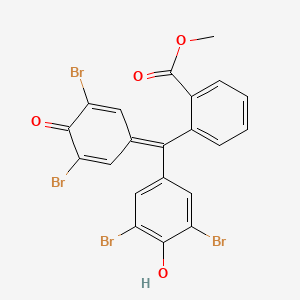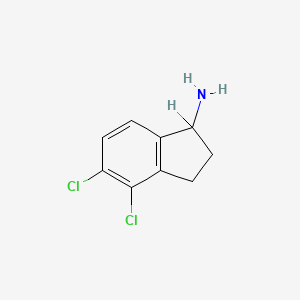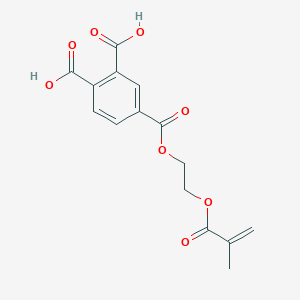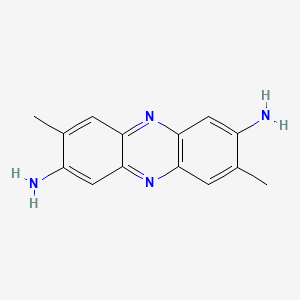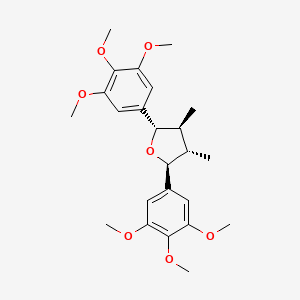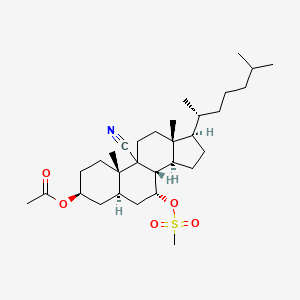
3-(2-Ethylphenyl)-5-(3-methoxyphenyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of DL-111 involves the condensation of ethyl 3-methoxybenzimidate with 2-ethylbenzoic hydrazide. This reaction is typically carried out in the presence of a refluxing solvent such as dichloromethane. The resulting product, benzoylamidrazone, undergoes further reactions to form DL-111 . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of automated equipment and controlled environments.
Chemical Reactions Analysis
DL-111 undergoes various chemical reactions, including:
Oxidation: DL-111 can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert DL-111 into its reduced forms, often using reagents like hydrogen gas in the presence of a catalyst.
Substitution: DL-111 can participate in substitution reactions where functional groups are replaced by other groups, typically using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include dichloromethane, hydrogen gas, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
DL-111 has a wide range of scientific research applications:
Chemistry: In chemistry, DL-111 is used as a reagent in various synthetic processes due to its unique reactivity.
Biology: In biological research, DL-111 is studied for its effects on cellular processes and its potential as a tool for probing biological pathways.
Industry: In industrial applications, DL-111 can be used in the synthesis of other compounds and materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of DL-111 involves its interaction with specific molecular targets and pathways. In the context of its antifertility effects, DL-111 binds to serum albumin with high affinity, influencing the distribution and metabolism of the compound in the body . The compound’s activity is closely related to its concentration in the plasma and target tissues, such as the utero-placental complex.
Comparison with Similar Compounds
DL-111 can be compared with other similar compounds, such as:
DL-204-IT: Another non-hormonal antifertility agent with a similar triazole structure.
DL-Valine: A branched-chain amino acid with different biological functions but similar stereochemical properties.
DL-111 is unique due to its specific chemical structure and its non-hormonal antifertility effects, which distinguish it from other compounds in its class.
Properties
CAS No. |
69095-83-6 |
|---|---|
Molecular Formula |
C17H17N3O |
Molecular Weight |
279.34 g/mol |
IUPAC Name |
5-(2-ethylphenyl)-3-(3-methoxyphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C17H17N3O/c1-3-12-7-4-5-10-15(12)17-18-16(19-20-17)13-8-6-9-14(11-13)21-2/h4-11H,3H2,1-2H3,(H,18,19,20) |
InChI Key |
GXCZZAKPGMYPDJ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1C2=NC(=NN2)C3=CC(=CC=C3)OC |
Canonical SMILES |
CCC1=CC=CC=C1C2=NC(=NN2)C3=CC(=CC=C3)OC |
Synonyms |
3-(2-ethylphenyl)-5-(3-methoxyphenyl)-1H-1,2,4-triazole contragestazol DL 111 DL 111-IT DL-111 DL111-IT L 14111 L-14111 ST1959 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


